molecular formula C11H17NO3 B12569000 7-[(Dimethylamino)methylidene]-1,4-dioxaspiro[4.5]decan-8-one CAS No. 285139-08-4

7-[(Dimethylamino)methylidene]-1,4-dioxaspiro[4.5]decan-8-one

Cat. No.: B12569000
CAS No.: 285139-08-4
M. Wt: 211.26 g/mol
InChI Key: USQWGPXPMUGWHI-UHFFFAOYSA-N
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Description

7-[(Dimethylamino)methylidene]-1,4-dioxaspiro[4.5]decan-8-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a dimethylamino group and a dioxaspirodecane ring system, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(Dimethylamino)methylidene]-1,4-dioxaspiro[4.5]decan-8-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a dimethylamino-containing aldehyde with a dioxaspirodecane derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[(Dimethylamino)methylidene]-1,4-dioxaspiro[4.5]decan-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

7-[(Dimethylamino)methylidene]-1,4-dioxaspiro[4.5]decan-8-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-[(Dimethylamino)methylidene]-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the dioxaspirodecane ring system provides structural stability. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(Dimethylamino)methylene]-1,4-dioxaspiro[4.5]decan-8-one
  • 7-[(Dimethylamino)methylidene]-1,4-dioxaspiro[4.5]decan-7-one

Uniqueness

7-[(Dimethylamino)methylidene]-1,4-dioxaspiro[4.5]decan-8-one is unique due to its specific spirocyclic structure and the presence of the dimethylamino group. This combination of features makes it particularly interesting for various chemical and biological studies.

Properties

CAS No.

285139-08-4

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

7-(dimethylaminomethylidene)-1,4-dioxaspiro[4.5]decan-8-one

InChI

InChI=1S/C11H17NO3/c1-12(2)8-9-7-11(4-3-10(9)13)14-5-6-15-11/h8H,3-7H2,1-2H3

InChI Key

USQWGPXPMUGWHI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C1CC2(CCC1=O)OCCO2

Origin of Product

United States

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